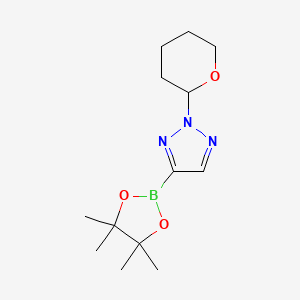
2-bromo-1-(1-ethylcyclopropyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-1-(1-ethylcyclopropyl)ethan-1-one, commonly known as 2-BECE, is a cyclopropyl-substituted bromoethane that has been used in a variety of scientific research applications. It has been studied for its potential as a synthetic intermediate, a fuel additive, and a medicinal agent.
Aplicaciones Científicas De Investigación
2-BECE has been used in a variety of scientific research applications. It has been studied for its potential as a synthetic intermediate, a fuel additive, and a medicinal agent. In particular, 2-BECE has been studied for its ability to act as a catalyst for the synthesis of a variety of organic compounds. Additionally, 2-BECE has been studied for its potential to be used as a fuel additive, as it has been found to improve the combustion efficiency of diesel fuel. Finally, 2-BECE has been studied for its potential medicinal properties, as it has been found to have anti-bacterial, anti-inflammatory, and anti-tumor effects.
Mecanismo De Acción
The mechanism of action of 2-BECE is not yet fully understood. However, it is thought to act through a variety of pathways, including inhibition of enzymes involved in the synthesis of proteins and nucleic acids, inhibition of cell cycle progression, and induction of apoptosis. Additionally, 2-BECE has been found to interact with both receptors and enzymes, suggesting that it may act as an agonist or antagonist of certain biological pathways.
Biochemical and Physiological Effects
2-BECE has been found to have a variety of biochemical and physiological effects. In particular, it has been found to have anti-bacterial, anti-inflammatory, and anti-tumor effects. Additionally, it has been found to have analgesic, anti-nociceptive, and anti-convulsant effects. Furthermore, 2-BECE has been found to have antioxidant and anti-oxidative effects, as well as anti-diabetic and anti-hyperlipidemic effects. Finally, 2-BECE has been found to have anti-angiogenic and anti-metastatic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-BECE in lab experiments has a number of advantages and limitations. On the one hand, 2-BECE is relatively easy to synthesize and can be used in a variety of experiments. Additionally, it has been found to have a variety of biochemical and physiological effects, making it useful for a variety of research applications. On the other hand, 2-BECE is a relatively new compound, and its effects are not yet fully understood. Additionally, the use of 2-BECE in lab experiments can be limited by its relatively high cost and the fact that it is a relatively unstable compound.
Direcciones Futuras
The potential future directions for 2-BECE research are numerous. For example, further research could be conducted to better understand the mechanism of action of 2-BECE and its effects on the body. Additionally, further research could be conducted to explore the potential of 2-BECE as a fuel additive and medicinal agent. Finally, further research could be conducted to explore the potential of 2-BECE as a synthetic intermediate and to develop new methods for its synthesis.
Métodos De Síntesis
2-BECE can be synthesized through two different methods. The first method involves the reaction of 1-bromo-2-methylpropane with ethylmagnesium bromide in diethyl ether. The second method involves the reaction of 1-bromo-2-methylpropane with ethylmagnesium chloride in diethyl ether. Both methods produce 2-BECE in high yields.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 2-bromo-1-(1-ethylcyclopropyl)ethan-1-one can be achieved through a three-step process involving the conversion of commercially available starting materials.", "Starting Materials": [ "1-ethylcyclopropane", "bromine", "sodium hydroxide", "acetone", "sulfuric acid", "sodium chloride" ], "Reaction": [ "Step 1: Bromination of 1-ethylcyclopropane with bromine in the presence of sulfuric acid to yield 2-bromo-1-ethylcyclopropane.", "Step 2: Oxidation of 2-bromo-1-ethylcyclopropane with sodium hydroxide and acetone to yield 2-bromo-1-(1-hydroxycyclopropyl)ethan-1-one.", "Step 3: Conversion of 2-bromo-1-(1-hydroxycyclopropyl)ethan-1-one to 2-bromo-1-(1-ethylcyclopropyl)ethan-1-one by treatment with sodium chloride in the presence of sulfuric acid." ] } | |
| 1849355-38-9 | |
Fórmula molecular |
C7H11BrO |
Peso molecular |
191.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



